(4-Chlorophenyl)[4-(3-pyrrolidinyloxy)phenyl]-methanone hydrochloride

Catalog No.
S904724
CAS No.
1185303-52-9
M.F
C17H17Cl2NO2
M. Wt
338.2 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(4-Chlorophenyl)[4-(3-pyrrolidinyloxy)phenyl]-meth...

CAS Number

1185303-52-9

Product Name

(4-Chlorophenyl)[4-(3-pyrrolidinyloxy)phenyl]-methanone hydrochloride

IUPAC Name

(4-chlorophenyl)-(4-pyrrolidin-3-yloxyphenyl)methanone;hydrochloride

Molecular Formula

C17H17Cl2NO2

Molecular Weight

338.2 g/mol

InChI

InChI=1S/C17H16ClNO2.ClH/c18-14-5-1-12(2-6-14)17(20)13-3-7-15(8-4-13)21-16-9-10-19-11-16;/h1-8,16,19H,9-11H2;1H

InChI Key

AMHKRWGIYXTTEN-UHFFFAOYSA-N

SMILES

C1CNCC1OC2=CC=C(C=C2)C(=O)C3=CC=C(C=C3)Cl.Cl

Canonical SMILES

C1CNCC1OC2=CC=C(C=C2)C(=O)C3=CC=C(C=C3)Cl.Cl

Molecular Structure Analysis

The compound consists of a central methanone (C=O) group flanked by two aromatic rings. One ring possesses a chlorine atom at the 4th position (para position), while the other ring has a pyrrolidinyloxy group (attached to a nitrogen atom) also at the 4th position. The hydrochloride salt refers to the addition of hydrochloric acid (HCl), likely forming an ionic bond with the lone pair on the nitrogen of the pyrrolidinyloxy group.

This structure incorporates several notable features:

  • Chlorophenyl ring: The presence of chlorine can influence the electronic properties of the ring, potentially impacting reactivity and interaction with other molecules.
  • Pyrrolidinyloxy group: This heterocyclic ring containing nitrogen and oxygen can act as a hydrogen bond donor or acceptor, potentially playing a role in molecular recognition or binding.

Chemical Reactions Analysis

  • Hydrolysis: The hydrochloric acid salt bond might be susceptible to hydrolysis in water, potentially yielding the neutral free base form of the compound.
  • Nucleophilic substitution: The chlorine atom on the phenyl ring could be susceptible to nucleophilic substitution reactions depending on the reaction conditions.

Dates

Modify: 2023-08-16

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